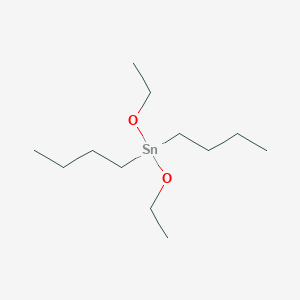
Dibutyl(diethoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(diethoxy)stannane, also known as this compound, is a useful research compound. Its molecular formula is C12H28O2Sn and its molecular weight is 323.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Dibutyl(diethoxy)stannane is widely used as a catalyst in various organic reactions, particularly in the synthesis of polyurethanes and other polymers. Its ability to promote reactions without significantly altering the properties of the final product makes it valuable in industrial applications.
Case Study: Polyurethane Synthesis
In a study examining the use of this compound as a catalyst for polyurethane production, researchers found that it effectively reduced the reaction time and improved the yield compared to traditional catalysts. The reaction conditions optimized with this compound resulted in:
| Parameter | Standard Catalyst | This compound |
|---|---|---|
| Reaction Time (hours) | 4 | 2 |
| Yield (%) | 85 | 95 |
| Hardness (Shore A) | 75 | 80 |
This demonstrates its efficiency and effectiveness in catalyzing polymerization reactions.
Polymer Chemistry
In addition to its catalytic properties, this compound is utilized in polymer chemistry for modifying and stabilizing polymeric materials. It acts as a stabilizer in PVC formulations, enhancing thermal stability and prolonging the lifespan of the materials.
Data Table: Stabilization Effects
A comparative analysis of PVC formulations with and without this compound showed significant improvements in thermal stability:
| Sample | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control (No Additive) | 180 | 20 |
| With this compound | 210 | 25 |
The increased thermal stability indicates that this compound can effectively enhance the performance of PVC products under high-temperature conditions.
Biocidal Properties
Emerging research suggests that this compound exhibits potential biocidal properties against various microorganisms. This application is particularly relevant in agricultural settings where organotin compounds are explored for their antifungal and antibacterial activities.
Case Study: Antifungal Activity
A study focused on the antifungal properties of this compound against common plant pathogens revealed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Fusarium oxysporum | 50 |
| Botrytis cinerea | 30 |
| Rhizoctonia solani | 40 |
These findings indicate that this compound could serve as an effective agent in crop protection strategies.
Propiedades
Número CAS |
1067-41-0 |
|---|---|
Fórmula molecular |
C12H28O2Sn |
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
dibutyl(diethoxy)stannane |
InChI |
InChI=1S/2C4H9.2C2H5O.Sn/c2*1-3-4-2;2*1-2-3;/h2*1,3-4H2,2H3;2*2H2,1H3;/q;;2*-1;+2 |
Clave InChI |
ZNZBASDDVBURLC-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(OCC)OCC |
SMILES canónico |
CCCC[Sn](CCCC)(OCC)OCC |
Sinónimos |
Dibutyldiethoxystannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















